2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Overview
Description
“2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol” is a chemical compound . It is characterized by the presence of a fluorine atom and a carbon-containing pyridine in its structure . This compound is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of such compounds is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of this compound is C10H7F3N2O3 . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
- The study by Viji et al. (2020) utilized Density Functional Theory (DFT) and other computational methods to analyze the molecular structure and spectroscopic data of a related compound. This study is significant for understanding the molecular behavior of such compounds, which can have implications in various scientific applications (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Anticancer Evaluation
- Yakantham, Sreenivasulu, and Raju (2019) synthesized derivatives of a similar compound and tested them for anticancer activity against various human cancer cell lines. Their findings indicate the potential of such compounds in cancer research and treatment (Yakantham, Sreenivasulu, & Raju, 2019).
Synthesis and Biological Potentials
- Ahsan et al. (2020) synthesized a series of oxadiazoles and tested them against various cancer cell lines. They found significant anticancer activity in some of the synthesized compounds, highlighting the therapeutic potential of this chemical class (Ahsan et al., 2020).
Antibacterial Properties
- Kakanejadifard et al. (2013) explored the antibacterial activities of compounds containing the oxadiazole group. Their findings suggest that such compounds can be active against certain bacteria, which could be relevant for antimicrobial research (Kakanejadifard et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
- Jin et al. (2014) and Jing et al. (2017) conducted studies on iridium complexes containing oxadiazole groups. These studies are significant for the development of OLED technology, demonstrating the potential of these compounds in improving the efficiency and performance of OLEDs (Jin et al., 2014), (Jing, Zhao, & Zheng, 2017).
Safety And Hazards
Future Directions
Trifluoromethylpyridine derivatives, which this compound is a part of, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of such compounds will be discovered in the future .
properties
IUPAC Name |
2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-7-4-5(2-3-6(7)16)8-14-9(18-15-8)10(11,12)13/h2-4,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEGTPBAKCRJIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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